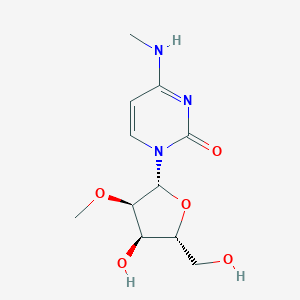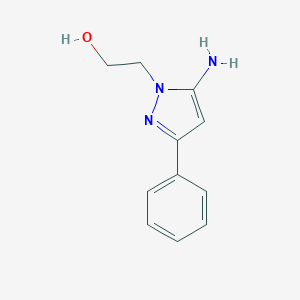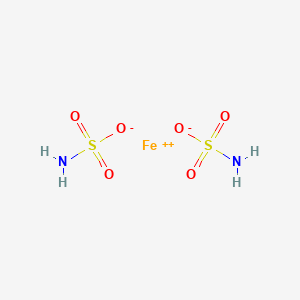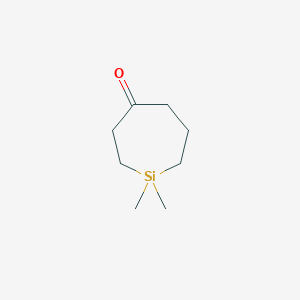
Tungsten-183
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tungsten-183 is a radioactive isotope of tungsten with a half-life of 14.31 million years. It is a rare isotope that occurs naturally in the Earth's crust. Tungsten-183 has been the subject of scientific research for several decades due to its unique properties and potential applications in various fields.
Applications De Recherche Scientifique
Tungsten-183 in Polyoxometalate Studies
Tungsten-183 (W-183) has significant applications in the study of polyoxometalates, particularly using nuclear magnetic resonance (NMR) spectroscopy. Its unique spin and natural abundance allow for narrow resonance lines in NMR studies, which is crucial for identifying anionic structures in polyoxotungstates. W-183 NMR, including two-dimensional spectroscopy, is used to differentiate isomers, establish new structures in solution, and monitor reaction progress (Chen, Gong, & Qu, 2004).
Density Functional Theory (DFT) in Tungsten Complexes
Density functional theory (DFT) with effective core potentials has been applied to study the shielding of the W-183 nucleus in mono- and polynuclear tungsten complexes. This method correlates well with experimental data, enhancing the prediction and assignment of tungsten chemical shifts in these complexes (Bagno & Bonchio, 2000).
W-183 NMR in Metallacycles
W-183 NMR data have been crucial in studying tungsten(II) metallacycles. The chemical shifts and spin–spin coupling constants provided through this method are essential in understanding the electronic structures and reactivities of these complexes (Benn et al., 1989).
Determining Magnetic Dipole Moments
Gas-phase NMR spectroscopy of W-183 has been utilized to determine the magnetic dipole moment of the tungsten-183 nucleus. Such measurements are critical in understanding the physical properties of tungsten hexafluoride and its applications in various fields (Garbacz & Makulski, 2017).
Tungsten-183 in Magnetic Shielding Studies
Studies using heteronuclear magnetic double and triple resonance techniques have provided insights into the tungsten-183 chemical shifts in tungsten complexes, contributing to our understanding of tungsten's electronic environment (McFarlene, Mcfarlane, & Rycroft, 1976).
Tungsten-183 in Plasma Facing Components
Tungsten is a candidate material for plasma-facing components in nuclear fusion reactors due to its high resistance to erosion. W-183 plays a role in understanding and enhancing the properties of tungsten in these applications, as evidenced in studies on ITER (Davis et al., 1998); (Nygren et al., 2011).
Environmental Impact of Tungsten
Research has explored tungsten's environmental behavior, including its occurrence in terrestrial and aquatic systems, and its environmental chemistry and toxicology. This research is vital for understanding the ecological impact of tungsten and its compounds (Koutsospyros et al., 2006).
Tungsten in Optoelectronic Applications
Tungsten oxide, a form of tungsten, is used in optoelectronic applications due to its unique optical absorption and conductivity. Its polymorphs and sub-stoichiometric compositions offer diverse applications in areas like electrochromism and photocatalysis (Cong, Geng, & Zhao, 2016).
Tungsten for Energy Storage
Tungsten oxide-based electrodes show promise in energy storage applications like supercapacitors and batteries. The nanostructured tungsten oxides and composites are essential for enhancing energy density and charge transport features (Shinde & Jun, 2020).
Propriétés
Numéro CAS |
14265-81-7 |
|---|---|
Nom du produit |
Tungsten-183 |
Formule moléculaire |
W |
Poids moléculaire |
182.950224 g/mol |
Nom IUPAC |
tungsten-183 |
InChI |
InChI=1S/W/i1-1 |
Clé InChI |
WFKWXMTUELFFGS-BJUDXGSMSA-N |
SMILES isomérique |
[183W] |
SMILES |
[W] |
SMILES canonique |
[W] |
Synonymes |
183W isotope Tungsten-183 W-183 isotope |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



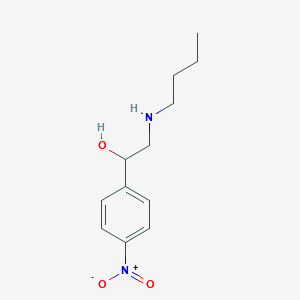
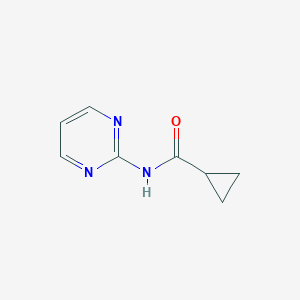
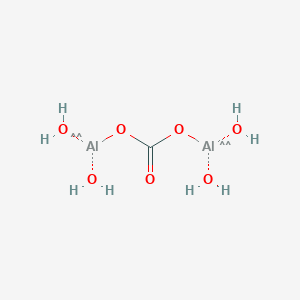
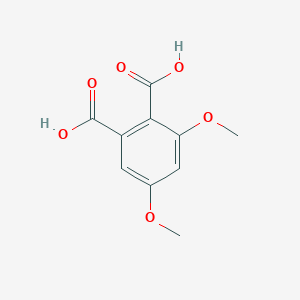
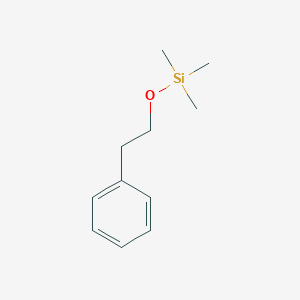
![6-Amino-5-[[3-[(ethylphenylamino)sulphonyl]-4-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonic acid](/img/structure/B82655.png)
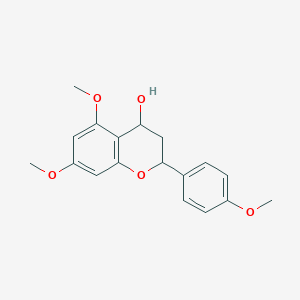
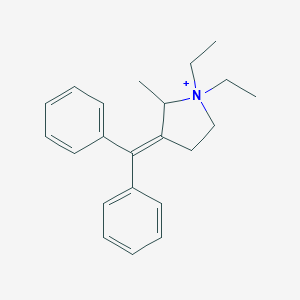
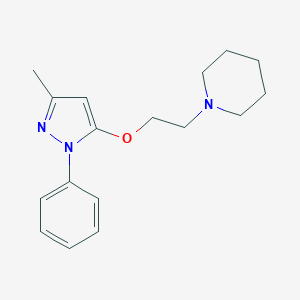
![1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine](/img/structure/B82664.png)
